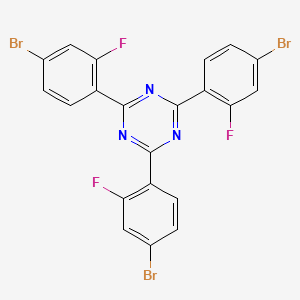

2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine

説明

2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine is a halogenated triazine derivative characterized by three 4-bromo-2-fluorophenyl substituents symmetrically attached to a central 1,3,5-triazine core. The compound’s molecular formula is C21H9Br3F3N3, with an average molecular mass of 648.027 g/mol and a monoisotopic mass of 644.8146 g/mol . The bromine and fluorine substituents confer strong electron-withdrawing properties, making it a candidate for applications in organic electronics, coordination chemistry, and polymer synthesis.

特性

IUPAC Name |

2,4,6-tris(4-bromo-2-fluorophenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H9Br3F3N3/c22-10-1-4-13(16(25)7-10)19-28-20(14-5-2-11(23)8-17(14)26)30-21(29-19)15-6-3-12(24)9-18(15)27/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKJIKFIPMZBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NC(=NC(=N2)C3=C(C=C(C=C3)Br)F)C4=C(C=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H9Br3F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223128 | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(4-bromo-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956369-31-5 | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(4-bromo-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956369-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(4-bromo-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine typically involves the cyclotrimerization of nitriles or the reaction of cyanuric chloride with substituted anilines. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of acidic liquids of aniline or substituted aniline, diazotization reagents, reductants, and acids can facilitate the synthesis process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often employ advanced techniques such as high-throughput screening and automated synthesis to optimize reaction conditions and improve efficiency .

化学反応の分析

Types of Reactions

2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

科学的研究の応用

2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

作用機序

The mechanism of action of 2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Key Observations :

- Halogen vs. Functional Group Effects : The bromo-fluorophenyl derivative exhibits stronger electron-withdrawing effects compared to pure bromophenyl analogs, enhancing its suitability for charge-transfer applications .

- Coordination Chemistry: Pyridyl (TPT) and carboxyphenyl derivatives are superior for MOFs due to their N/O donor sites, whereas bromo-fluorophenyl derivatives are less explored in coordination .

Reactivity Trends :

Comparative Insights :

- The bromo-fluorophenyl derivative’s high thermal stability makes it suitable for high-temperature applications, whereas pyridyl and carboxyphenyl derivatives excel in optical and porous materials .

- Aldehyde-functionalized triazines are critical for COFs but lack the halogenated derivatives’ flame-retardant properties .

生物活性

2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

- IUPAC Name : 2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine

- Molecular Formula : C21H12Br3N3

- Molecular Weight : 546.05 g/mol

- CAS Number : 30363-03-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazine derivatives. A study synthesized various fluorophenyl-substituted triazines and evaluated their activity against gram-positive bacteria and fungi. The results indicated that compounds with the fluorophenyl group exhibited significant antimicrobial activity. Specifically, the presence of the 4-bromo-2-fluorophenyl moiety was crucial for enhancing activity against selected pathogens.

Table 1: Antimicrobial Activity of Related Triazine Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. faecalis | 50 µg/mL |

| Compound B | P. aeruginosa | 40 µg/mL |

| Compound C | S. typhi | 30 µg/mL |

| 2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine | Various (not specified) | Significant activity observed |

Cytotoxic Effects

The cytotoxicity of triazine derivatives has been assessed in various cancer cell lines. One study demonstrated that compounds similar to 2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine showed promising results against MCF-7 breast cancer cells. The cytotoxic effects were measured using the LDH enzyme activity assay and cell viability assays.

Table 2: Cytotoxicity Results Against MCF-7 Cells

| Compound | IC50 (µM) | Observations |

|---|---|---|

| Compound D | 225 | Significant growth inhibition observed |

| 2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine | TBD | Further studies needed |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of halogen substitutions (bromine and fluorine) on the phenyl rings significantly enhances biological activity. The triazine core appears to be essential for maintaining structural integrity and biological function.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of triazine derivatives:

- Antibacterial Study : A series of triazines were tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The study found that modifications to the phenyl groups influenced antibacterial potency.

- Anti-cancer Study : Research involving MCF-7 cells showed that specific substitutions on the triazine ring could lead to enhanced apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between cyanuric chloride and 4-bromo-2-fluorophenol derivatives. Key parameters include temperature control (0–5°C for initial substitution, then gradual warming to 80°C for subsequent steps) and stoichiometric ratios (3:1 molar ratio of aryl substituent to triazine core). Solvent choice (e.g., THF or DMF) impacts solubility and reaction kinetics. Post-synthesis purification via column chromatography with hexane/ethyl acetate (9:1) is recommended to achieve >95% purity .

Q. How can structural characterization be performed to confirm the triazine core and substituent positions?

- Methodological Answer : Use a combination of:

- NMR : NMR to confirm fluorine presence (δ ~ -110 ppm for para-fluorine), NMR for aromatic protons (splitting patterns indicate substituent positions).

- X-ray Diffraction (XRD) : For crystalline samples, XRD reveals bond angles (~120° for triazine ring) and packing motifs.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H] or [M+Na]) with <2 ppm error .

Q. What are the key thermal stability parameters for this compound under inert atmospheres?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~300°C, with a char yield >50% at 800°C, indicative of high thermal stability. Differential scanning calorimetry (DSC) reveals no phase transitions below 250°C, making it suitable for high-temperature applications .

Advanced Research Questions

Q. What mechanistic challenges arise during the synthesis of bromo-fluorophenyl-substituted triazines, and how can they be mitigated?

- Methodological Answer : Competing side reactions (e.g., dehalogenation or aryl group scrambling) may occur due to steric hindrance and electron-withdrawing effects of bromine/fluorine. Strategies include:

- Low-Temperature Stepwise Substitution : Sequential addition of substituents to minimize steric clashes.

- Catalytic Systems : Use of Cu(I) catalysts to enhance regioselectivity in NAS reactions .

- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation .

Q. How can computational modeling (DFT/MD) predict electronic properties for OLED or sensor applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (~3.2 eV) to assess charge transport efficiency.

- Molecular Dynamics (MD) : Simulate packing in thin films to optimize device architectures.

- TD-DFT : Predict absorption/emission spectra (λmax ~350 nm) for fluorescence-based applications .

Q. What strategies resolve contradictions in reported fluorescence quantum yields (QY) for triazine derivatives?

- Methodological Answer : Discrepancies may stem from solvent polarity or aggregation-induced quenching. Standardize measurements by:

- Solvent Screening : Compare QY in toluene (low polarity) vs. DMSO (high polarity).

- Concentration Gradients : Identify aggregation thresholds via UV-vis dilution studies.

- Absolute QY Calibration : Use integrating spheres with reference dyes (e.g., quinine sulfate) .

Q. How does the compound function in supramolecular assemblies, and what techniques validate host-guest interactions?

- Methodological Answer : The triazine core acts as a π-deficient host for electron-rich guests (e.g., pyrene). Validation methods include:

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K_a ~10 M).

- Single-Crystal XRD : Resolve guest orientation within the triazine framework.

- Fluorescence Quenching : Monitor emission changes upon guest inclusion .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 200–204°C | DSC |

| Solubility in THF | 25 mg/mL | Gravimetric Analysis |

| HOMO-LUMO Gap | 3.2 eV | DFT |

Table 2 : Common Characterization Techniques

| Technique | Application | Example Output |

|---|---|---|

| NMR | Substituent Position | δ = -110 ppm (para-F) |

| TGA | Thermal Stability | Decomposition at 300°C |

| HRMS | Molecular Ion Confirmation | [M+Na] = 546.0521 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。